

A Comparative Guide to the Long-Term In Vivo Stability of Tecoflex Implants

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Compound of Interest

Compound Name: Tecoflex

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term in vivo stability of **Tecoflex®**, a poly(ether urethane) (PEU), with alternative implantable biomaterials, primarily poly(carbonate urethanes) (PCUs) such as CarboThane® and Chronoflex®. The information presented is based on experimental data from publicly available scientific literature.

Executive Summary

The long-term in vivo stability of implantable devices is a critical factor in their clinical success. **Tecoflex®**, while demonstrating favorable biocompatibility in many short-term applications, exhibits susceptibility to oxidative degradation over extended periods in the body. This degradation is primarily initiated by the foreign body response (FBR). In contrast, poly(carbonate urethanes) (PCUs) have demonstrated enhanced biostability, making them more suitable for long-term implantation. This guide will delve into the comparative performance of these materials, supported by experimental data and detailed methodologies.

Comparative In Vivo Performance

The in vivo environment presents a harsh challenge to implanted materials. The host's biological response, particularly the foreign body response, can lead to material degradation and compromise the implant's function over time.

Biodegradation Mechanisms

Tecoflex (Poly(ether urethane)): The degradation of **Tecoflex** in vivo is primarily driven by an oxidative mechanism targeting the ether linkages in its soft segment. This process is mediated by reactive oxygen species (ROS) released by macrophages and foreign body giant cells (FBGCs) that are part of the FBR.[1] This can lead to chain scission, crosslinking, and ultimately, a loss of mechanical integrity.[2]

Pellethane (Poly(ether urethane)): Similar to **Tecoflex**, Pellethane is a poly(ether urethane) and is also susceptible to oxidative degradation of its ether linkages. However, studies have shown that Pellethane, which has aromatic hard segments, exhibits a higher stability compared to the aliphatic **Tecoflex**. [2]

CarboThane® and Chronoflex® (Poly(carbonate urethanes)): PCUs were developed to overcome the oxidative instability of PEUs. The carbonate linkage in the soft segment of PCUs is more resistant to oxidation than the ether linkage in PEUs.[3][4] While not entirely immune to degradation, PCUs generally exhibit superior long-term biostability in vivo.[1][3]

Quantitative In Vivo Stability Data

A direct long-term comparative study with extensive quantitative data for **Tecoflex**, CarboThane, and Chronoflex is not readily available in a single source. However, a study comparing **Tecoflex** EG-80A and Pellethane 2363-80A in a rat abdominal aorta model provides valuable insights into the in vivo behavior of PEUs.

Table 1: In Vivo Performance of **Tecoflex** EG-80A vs. Pellethane 2363-80A (6-Month Implantation)

Parameter	Material	Initial Value	3 Months Post-Implantation	6 Months Post-Implantation	Citation
Number Average Molecular Weight (Mn) (kDa)	Tecoflex EG-80A	~50-60	~10% decrease	Restored to initial value	[2]
Pellethane 2363-80A	~105	No significant change	No significant change	[2]	
Weight Average Molecular Weight (Mw) (kDa)	Tecoflex EG-80A	~100-120	~10% decrease	Restored to initial value	[2]
Pellethane 2363-80A	~190	No significant change	No significant change	[2]	
Tensile Strength	Tecoflex EG-80A	-	~30% reduction	~10% increase from 3 months	[2]
Pellethane 2363-80A	Not Reported	Not Reported	Stable	[2]	

Note: The restoration of molecular weight and the increase in tensile strength for **Tecoflex** at 6 months may be attributed to cellular and tissue integration with the implant material.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vivo stability of polyurethane implants.

In Vivo Implantation Model (Subcutaneous Cage Implant System)

- **Implant Preparation:** Polymer films of **Tecoflex** and alternative materials are cast from solution and cut into uniform dimensions.
- **Sterilization:** Implants are sterilized, typically using ethylene oxide, to prevent infection.
- **Surgical Implantation:** The implants are placed within sterile, cylindrical cages made of a biocompatible material (e.g., stainless steel). These cages are then surgically implanted subcutaneously in an animal model (e.g., rats or rabbits). The cage design allows for the free exchange of bodily fluids while protecting the implant from excessive mechanical stress.
- **Explantation:** At predetermined time points (e.g., 3, 6, 12, and 24 months), the cages containing the implants are surgically retrieved.
- **Sample Processing:** The explanted polymer films are carefully removed from the cages, cleaned of adherent tissue, and prepared for subsequent analysis.

Material Characterization

1. Gel Permeation Chromatography (GPC)

- **Objective:** To determine the molecular weight distribution of the polymer before and after implantation.
- **Sample Preparation of Explanted Polyurethane:**
 - The cleaned and dried explanted polymer is dissolved in a suitable solvent, such as tetrahydrofuran (THF).
 - The solution is filtered through a micro-filter (e.g., 0.45 μm) to remove any particulate matter.
- **Analysis:**
 - The filtered polymer solution is injected into the GPC system.

- The system separates the polymer chains based on their hydrodynamic volume as they pass through a column packed with porous gel.
- A detector (e.g., refractive index detector) measures the concentration of the polymer eluting from the column.
- The molecular weight distribution is determined by comparing the elution times to a calibration curve generated using polymer standards of known molecular weights.

2. Attenuated Total Reflectance-Fourier Transform Infrared Spectroscopy (ATR-FTIR)

- Objective: To identify changes in the chemical structure of the polymer surface.
- Sample Preparation of Explanted Polyurethane:
 - A small, flat section of the cleaned and dried explanted polymer is obtained.
 - The sample is pressed firmly against the ATR crystal (e.g., diamond or zinc selenide) to ensure good contact.
- Analysis:
 - An infrared beam is directed into the ATR crystal. At the crystal-sample interface, an evanescent wave penetrates a few microns into the sample.
 - The sample absorbs specific frequencies of the infrared radiation corresponding to its molecular vibrations.
 - The reflected beam, now containing the spectral information of the sample surface, is directed to the detector.
 - Changes in the FTIR spectrum, such as the appearance or disappearance of peaks, indicate chemical modifications like oxidation or hydrolysis.

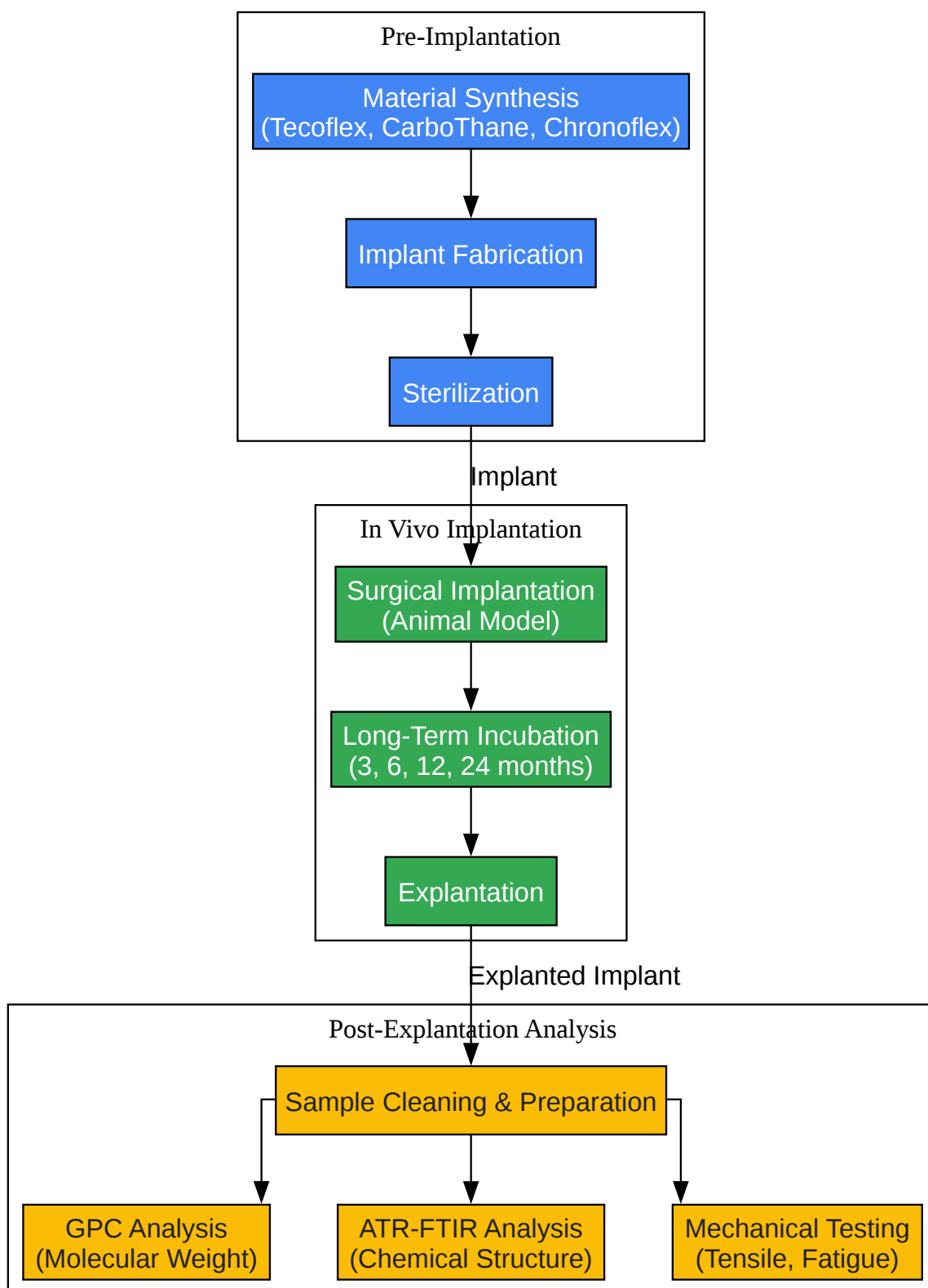
3. Mechanical Testing (Tensile and Fatigue)

- Objective: To evaluate the changes in the mechanical properties of the implant material.

- Standard Test Methods: ASTM F2079 (Standard Test Method for Measuring Intrinsic Elastic Recoil of Balloon-Expandable Stents) and other relevant ASTM/ISO standards for vascular grafts and implantable materials are followed.
- Tensile Testing:
 - Dumbbell-shaped specimens are cut from the explanted polymer films.
 - The specimens are mounted in a universal testing machine.
 - A uniaxial tensile load is applied until the specimen fractures.
 - Stress-strain curves are generated to determine properties such as ultimate tensile strength, elongation at break, and Young's modulus.
- Fatigue Testing:
 - Specimens are subjected to cyclic loading to simulate the physiological conditions they would experience in vivo (e.g., pulsatile pressure in a vascular graft).
 - The number of cycles to failure is recorded to assess the material's durability.

Visualizing the In Vivo Environment

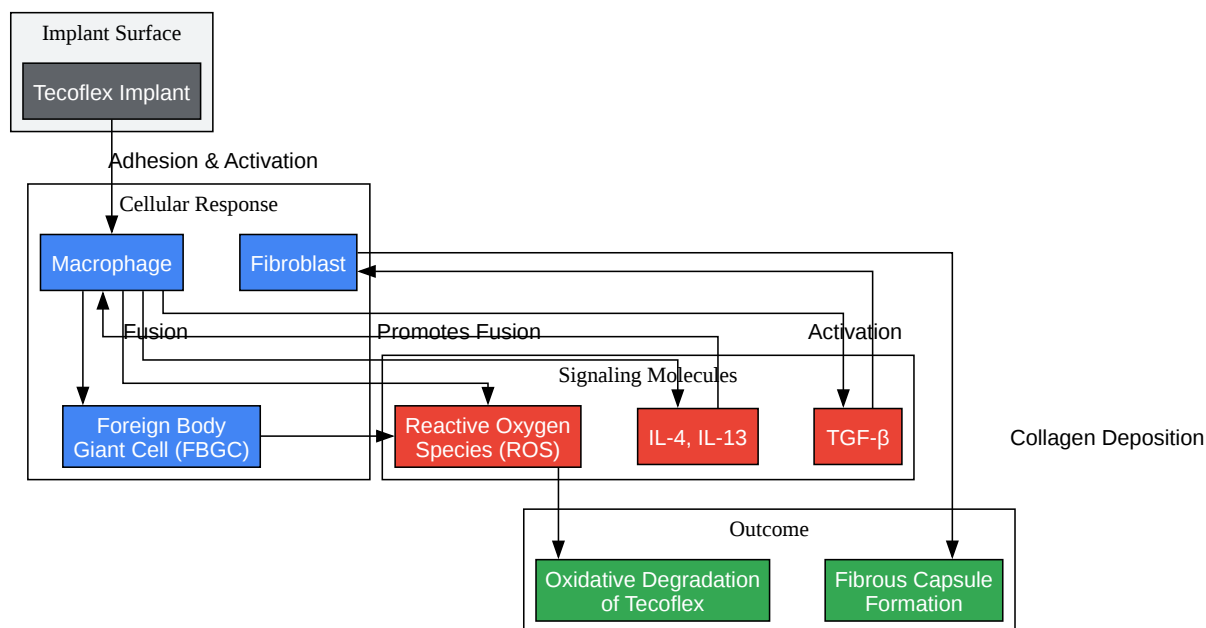
Experimental Workflow



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Experimental workflow for in vivo stability testing.

Foreign Body Response Signaling Pathway



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Macrophage-mediated foreign body response to implants.

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